molecular formula C18H15N5OS B6419849 7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline CAS No. 301858-45-7

7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline

Cat. No. B6419849
CAS RN: 301858-45-7
M. Wt: 349.4 g/mol
InChI Key: MOEIJXLCHBBKEC-UHFFFAOYSA-N
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Description

The compound “7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline” is a complex organic molecule that contains several functional groups. It has a quinoline backbone, which is a type of heterocyclic aromatic organic compound. It also contains a methoxy group (OCH3), a methyl group (CH3), a phenyl group (C6H5), and a 1,2,3,4-tetrazolyl group (C2H2N4). The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (quinoline and phenyl) could contribute to the compound’s stability. The tetrazolyl group might make the compound more reactive .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the methoxy group might be susceptible to demethylation under certain conditions. The tetrazolyl group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would depend on the polarity of its functional groups. Its melting and boiling points would be influenced by the strength of the intermolecular forces .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would involve interacting with a specific biological target .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper precautions should be taken when handling it, including using appropriate personal protective equipment .

Future Directions

Future research on this compound could involve studying its properties in more detail, exploring its potential applications, and developing more efficient methods for its synthesis .

properties

IUPAC Name

7-methoxy-4-methyl-2-(1-phenyltetrazol-5-yl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c1-12-10-17(19-16-11-14(24-2)8-9-15(12)16)25-18-20-21-22-23(18)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIJXLCHBBKEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2)OC)SC3=NN=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101174003
Record name 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-4-methyl-2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]quinoline

CAS RN

301858-45-7
Record name 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301858-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methoxy-4-methyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101174003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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